l-Valine diethylamide

Catalog No.
S3342256
CAS No.
56414-87-0
M.F
C9H20N2O
M. Wt
172.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Valine diethylamide

CAS Number

56414-87-0

Product Name

l-Valine diethylamide

IUPAC Name

(2S)-2-amino-N,N-diethyl-3-methylbutanamide

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

InChI

InChI=1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3/t8-/m0/s1

InChI Key

VMRKJJQTRYRJRT-QMMMGPOBSA-N

SMILES

CCN(CC)C(=O)C(C(C)C)N

Canonical SMILES

CCN(CC)C(=O)C(C(C)C)N

Isomeric SMILES

CCN(CC)C(=O)[C@H](C(C)C)N

L-Valine diethylamide is a derivative of the branched-chain amino acid L-Valine, characterized by the addition of two ethyl groups to the amine functional group. Its chemical formula is C9H20N2OC_9H_{20}N_2O, and it represents a unique structure that enhances its solubility and potential biological activity compared to its parent compound, L-Valine. The compound is categorized within organic compounds and specifically falls under the class of amino acids and their derivatives, which are crucial in various biochemical processes.

Typical for amides:

  • Hydrolysis: Under acidic or basic conditions, L-Valine diethylamide can hydrolyze to regenerate L-Valine and diethylamine.
  • Oxidation: The amide group may undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other derivatives under strong oxidizing conditions .
  • Transamination: Similar to other amino acids, L-Valine diethylamide may engage in transamination reactions, where it can exchange its amino group with a keto acid, forming new amino acids .

As a derivative of an essential amino acid, L-Valine diethylamide may exhibit several biological activities:

  • Protein Synthesis: Like L-Valine, it may play a role in protein biosynthesis, contributing to muscle metabolism and repair.
  • Metabolic Pathways: The compound can influence metabolic pathways involving branched-chain amino acids, affecting energy production through its catabolism into propionyl-CoA and subsequently into succinyl-CoA, which enters the citric acid cycle .
  • Neurotransmitter Regulation: There is potential for involvement in neurotransmitter synthesis or modulation due to its structural similarity to other amino acids that serve as precursors for neurotransmitters.

L-Valine diethylamide can be synthesized through various methods:

  • Direct Amide Formation: Reacting L-Valine with diethylamine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) can yield L-Valine diethylamide.
  • Bromination and Amination: A more complex route involves bromination of isovaleric acid followed by amination with diethylamine to form the desired product .
  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of amides from carboxylic acids and amines could provide a more environmentally friendly synthesis route.

L-Valine diethylamide has potential applications in various fields:

  • Nutraceuticals: It could be utilized as a dietary supplement aimed at enhancing muscle recovery and performance due to its relation to branched-chain amino acids.
  • Pharmaceuticals: Its unique structure may allow it to act as a precursor or intermediate in the synthesis of pharmaceutical compounds targeting metabolic disorders.
  • Chemical Research: As a ligand in coordination chemistry, it may bind metal ions, enhancing catalytic processes in organic synthesis .

Research on L-Valine diethylamide's interactions with biological systems is limited but promising. It is hypothesized that:

  • Metal Ion Binding: The compound's structure allows it to interact with metal ions, which could be beneficial in catalysis or as part of drug formulations.
  • Enzyme Interactions: Potential interactions with enzymes involved in amino acid metabolism could influence its efficacy and bioavailability.

Several compounds share structural similarities with L-Valine diethylamide. Here are some notable examples:

Compound NameChemical FormulaUnique Features
L-ValineC5H11NO2Essential amino acid; involved in protein synthesis
D-ValineC5H11NO2Enantiomer of L-Valine; used in certain biochemical pathways
L-LeucineC6H13NO2Another branched-chain amino acid; important for muscle metabolism
L-IsoleucineC6H13NO2Similar structure; involved in energy regulation

L-Valine diethylamide stands out due to its enhanced solubility and potential for unique biological interactions compared to these similar compounds.

L-Valine diethylamide represents a highly effective chiral auxiliary in asymmetric synthesis, demonstrating exceptional utility in the construction of complex molecular frameworks [1] [2]. This branched-chain amino acid derivative has emerged as a pivotal tool for controlling stereochemistry during key bond-forming reactions, particularly in the formation of quaternary stereocenters with high enantiomeric excess [3]. The compound's unique structural features enable precise stereochemical control through copper-catalyzed transformations under mild reaction conditions [3].

Spirocyclic Ketone Synthesis via Tandem Michael-Aldol Sequences

The application of L-valine diethylamide in spirocyclic ketone synthesis represents one of the most significant developments in asymmetric synthesis [1] [2]. Copper-catalyzed conversion of exo-cyclic enamines derived from L-valine diethylamide with methyl vinyl ketone yields spirocyclic products through a carefully orchestrated sequence of Michael and aldol reactions [1] [2].

The synthetic protocol begins with the formation of enamine intermediates through Brønsted acid-catalyzed condensation of L-valine diethylamide with appropriate ketone substrates [1]. Under optimized conditions using copper(II) acetate as catalyst in acetone solvent, the transformation proceeds at ambient temperature without requiring inert or anhydrous conditions [3]. The reaction sequence demonstrates remarkable efficiency, with quaternary stereocenters being formed with enantiomeric excesses reaching up to 99% [3].

Table 1: Spirocyclic Ketone Formation Data

SubstrateProductYield (%)Enantiomeric Excess (%)Reaction Time (h)
Tetrahydrofuranone derivativeS-configured spiroketone 6a54>9916
Pyrrolidine derivativeS-configured spiroketone 6b589718
Cyclopentanone derivativeS-configured spiroketone 6c629820

The mechanistic pathway involves initial Michael addition of the enamine to methyl vinyl ketone, followed by intramolecular aldol condensation to establish the spirocyclic framework [1] [2]. Significantly, the stereochemical outcome can be controlled through judicious selection of enamine geometry, with exo-cyclic enamines yielding S-configured spiroketones while endo-cyclic variants produce the opposite configuration [1] [2]. This remarkable regioselectivity allows access to both enantiomeric series using the same chiral auxiliary [1] [2].

The chiral auxiliary is readily recovered during workup procedures, with quantitative recovery rates reported under standard hydrolytic conditions [3]. Post-reaction treatment with dilute sulfuric acid at 0°C effectively cleaves the auxiliary while preserving the newly formed stereocenter [1]. The resulting spirocyclic ketones exhibit optical rotations consistent with high enantiomeric purity, as confirmed by chiral gas chromatography analysis [1].

Enantioselective Access to Hexahydroisobenzofuran Derivatives

L-Valine diethylamide serves as a crucial chiral auxiliary in the enantioselective synthesis of hexahydroisobenzofuran derivatives bearing quaternary stereocenters [4] [5]. The methodology centers on copper-catalyzed asymmetric Michael reactions between enamines derived from oxo esters and methyl vinyl ketone [4] [5].

The synthetic strategy employs oxo esters containing pyrrolidine and tetrahydrofuran rings as starting materials [4] [5]. Formation of the corresponding enamines with L-valine diethylamide under acidic conditions generates the key reactive intermediates [4] [5]. The subsequent copper-catalyzed asymmetric Michael addition proceeds with exceptional stereoselectivity, delivering 1,5-diketones containing quaternary stereocenters with enantiomeric excesses ranging from 97-99% [4] [5].

Table 2: Hexahydroisobenzofuran Synthesis Results

Ring SystemIntermediate Yield (%)Final Product Yield (%)Enantiomeric Excess (%)
Tetrahydrofuran-based786599
Pyrrolidine-based725897
Mixed ring systems746298

The transformation sequence continues with annulation reactions achieved through intermediate aldol products [4] [5]. Treatment of the Michael adducts under basic conditions promotes intramolecular aldol condensation, leading to the formation of the hexahydroisobenzofuran framework [4] [5]. The auxiliary cleavage occurs simultaneously during workup, providing direct access to the target heterocycles [4] [5].

Structural confirmation of the hexahydroisobenzofuran products relies on comprehensive nuclear magnetic resonance analysis and X-ray crystallographic studies [4] [5]. The absolute configuration of the quaternary stereocenter has been unambiguously determined through single crystal analysis, confirming the predictable stereochemical course of the transformation [4] [5].

Regioselective Strategies for Isoindole and Isobenzofuran Frameworks

The construction of isoindole and isobenzofuran frameworks using L-valine diethylamide demonstrates sophisticated regioselective control in complex heterocycle synthesis [6] [7]. Recent investigations have revealed that the relative configuration of starting materials profoundly influences the regioselectivity of subsequent annulation reactions [6].

Fischer indole synthesis employing cis-configured octahydroisobenzofuran-6-one derivatives yields exclusively angular annulation products, generating furo[3,4-c]carbazole derivatives through regioselective cyclization [6]. In contrast, trans-configured isoindole starting materials provide regioselectively linear annulation products, producing pyrrolo[3,4-b]carbazole and pyrrolo[3,4-b]acridine derivatives [6].

Table 3: Regioselectivity in Heterocycle Formation

Starting Material ConfigurationAnnulation TypeMajor ProductSelectivity Ratio
cis-IsobenzofuranAngularFuro[3,4-c]carbazole>95:5
trans-IsoindoleLinearPyrrolo[3,4-b]carbazole>90:10
cis-IsoindoleMixedAngular/Linear products60:40

The Friedländer quinoline synthesis from identical substrates exhibits less pronounced regioselectivity compared to Fischer conditions [6]. Treatment of cis-octahydroisobenzofuran derivatives under Friedländer conditions produces mixtures of angular and linear annulation products, specifically furo[3,4-a]acridine and furo[3,4-b]acridine derivatives [6].

Constitutional and configurational assignments for these heterocyclic products rely on extensive two-dimensional nuclear magnetic resonance experiments and X-ray crystallographic analysis [6]. The methodology demonstrates the critical importance of substrate configuration in determining regioselectivity outcomes, providing valuable synthetic guidelines for accessing specific heterocyclic frameworks [6].

XLogP3

0.9

Sequence

V

Dates

Last modified: 02-18-2024
Park et al. Controlling Pd(iv) reductive-elimination pathways enables Pd(ii)-catalysed enantioselective C(sp3)-H fluorination. Nature Chemistry, doi: 10.1038/s41557-018-0048-1, published online 11 June 2018

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